molecular formula C22H23N3O5S2 B6572874 N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide CAS No. 1021264-99-2

N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6572874
CAS No.: 1021264-99-2
M. Wt: 473.6 g/mol
InChI Key: WUFLSZCGGPBWOG-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a dihydropyrimidinone (DHPM) derivative characterized by a sulfonylacetamide scaffold. Its structure includes a 3,4-dimethylphenyl group attached to an acetamide moiety and a 4-ethoxybenzenesulfonyl substituent on the pyrimidine ring.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-4-30-17-7-9-18(10-8-17)32(28,29)19-12-23-22(25-21(19)27)31-13-20(26)24-16-6-5-14(2)15(3)11-16/h5-12H,4,13H2,1-3H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFLSZCGGPBWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Analogues Identified:

N-(2,4-Dimethoxyphenyl)-2-({5-[(4-Ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide ():

  • Structural Differences:
  • Phenyl Substituents: The analogue features a 2,4-dimethoxyphenyl group instead of the 3,4-dimethylphenyl group in the target compound. Methoxy groups are electron-donating, whereas methyl groups are weakly electron-donating but more lipophilic.
  • Sulfonyl Group: The 4-ethylphenylsulfonyl group replaces the 4-ethoxybenzenesulfonyl group in the target compound. Ethyl groups enhance lipophilicity compared to ethoxy groups, which introduce polarity via the oxygen atom.
    • Implications:
  • The dimethoxy substitution may improve solubility in polar solvents but reduce membrane permeability compared to the dimethyl variant.
  • Ethyl vs. ethoxy sulfonyl groups could alter binding affinity to sulfonyl-sensitive targets, such as cyclooxygenases or kinases.

4-Phenyl-6-Methyl-5-Ethoxycarbonyl-3,4-Dihydropyrimidin-2(1H)-One ():

  • Structural Differences:
  • Lacks the acetamide and sulfonyl moieties present in the target compound.
  • Features an ethoxycarbonyl group at position 5, a common motif in DHPMs synthesized via Biginelli reactions.
    • Implications:

Comparison of Catalytic Systems:

Compound Class Catalyst Used Reaction Time Yield (%) Reference
Target Compound (Inferred) Ionic Liquids/FeCl₃ (hypothesized) ~60–90 min 80–90%*
3,4-Dihydropyrimidin-2-ones FeCl₃·6H₂O 2–3 hours 80–90%
3,4-Dihydropyrimidin-2-ones Sulfamic Acid 45 min 91.2%

*Note: The target compound’s synthesis is inferred from methods in and . Ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) or FeCl₃ may enhance reaction efficiency due to their dual acid and solvent roles.

Pharmacological and Physicochemical Properties

Hypothesized Bioactivity:

  • The 4-ethoxybenzenesulfonyl group in the target compound may confer selectivity toward sulfonamide-binding enzymes (e.g., carbonic anhydrases), whereas analogues with ethylphenylsulfonyl groups () might exhibit stronger hydrophobic interactions.
  • The 3,4-dimethylphenyl acetamide moiety could enhance metabolic stability compared to dimethoxyphenyl analogues, as methyl groups resist oxidative degradation better than methoxy groups.

Solubility and Stability:

  • Stability under acidic conditions may be superior to DHPMs synthesized via urea-based routes (), owing to the electron-withdrawing sulfonyl group.

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